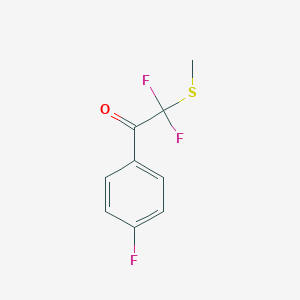
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is an organic compound characterized by the presence of fluorine and sulfur atoms This compound is of interest due to its unique chemical structure, which includes a difluoroethanone backbone and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with difluoromethylthiol in the presence of a base to form the corresponding difluoromethylthio derivative. This intermediate is then subjected to oxidation to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale synthesis, incorporating advanced techniques such as microwave-assisted reactions and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 2,2-difluoro-1-(4-chlorophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-bromophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-methylphenyl)-2-(methylthio)-(9CI)
Uniqueness
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfur atom contributes to its potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
192862-13-8 |
|---|---|
Molekularformel |
C9H7F3OS |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
OTPLZJAOPLHCND-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Kanonische SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Synonyme |
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















